3,3-Dimethylcyclohexanamine hydrochloride

Lipophilicity Drug Discovery ADME Properties

Medicinal chemistry programs requiring primary amine building blocks with controlled sterics and enhanced lipophilicity face limited options beyond simple cyclohexylamines. CAS 226549-07-1 solves this with a gem-dimethyl group at the 3-position, raising computed LogP by >1.2 units vs. cyclohexanamine while introducing steric hindrance near the reactive center. • Key differentiator: Enables selective alkylations and chiral resolutions (R-/S- enantiomers available) • Supply: R&D quantities (250mg to 100g) with CoA provided • Stability: HCl salt form ensures ambient shipping and 24-month shelf life under inert storage

Molecular Formula C8H18ClN
Molecular Weight 163.69
CAS No. 226549-07-1
Cat. No. B2903259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylcyclohexanamine hydrochloride
CAS226549-07-1
Molecular FormulaC8H18ClN
Molecular Weight163.69
Structural Identifiers
SMILESCC1(CCCC(C1)N)C.Cl
InChIInChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H
InChIKeyDTIIIRPTARKHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylcyclohexanamine Hydrochloride: Chemical Identity


3,3-Dimethylcyclohexanamine hydrochloride (CAS 226549-07-1) is a cycloaliphatic amine salt with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol [1]. It is a derivative of cyclohexanamine, featuring a cyclohexane backbone with two methyl groups substituted at the 3-position and a primary amine functional group at the 1-position, which is presented as its hydrochloride salt for enhanced stability and handling . This compound is primarily recognized for its role as a building block or intermediate in organic synthesis and pharmaceutical research .

Cycloaliphatic primary amine building block for organic synthesis
Gem-dimethyl substitution provides distinct steric and lipophilic profile
Hydrochloride salt form supports laboratory handling and storage

Substitution Limitations for 3,3-Dimethylcyclohexanamine Hydrochloride


While 3,3-Dimethylcyclohexanamine hydrochloride belongs to a broad class of cyclohexylamine derivatives, it is not simply interchangeable with its analogs. Substitution with a closely related compound like cyclohexanamine or N,N-dimethylcyclohexylamine would introduce distinct steric and electronic effects, thereby altering reaction kinetics, yields, and potentially the biological activity of downstream products. The specific gem-dimethyl substitution pattern at the 3-position creates a unique steric environment and modulates lipophilicity (LogP) differently than other isomers or substituted amines . This directly impacts its behavior as a synthetic intermediate, where controlled basicity and steric hindrance are critical for successful outcomes . However, it is crucial to note that extensive, peer-reviewed research quantifying these differences for this specific compound is not widely published , meaning that selection currently relies on a foundational understanding of structure-activity relationships rather than extensive head-to-head experimental data.

Steric mismatch 3,3-Dimethyl pattern creates a unique steric environment; unsubstituted cyclohexanamine or N-alkyl analogs may alter reaction selectivity.
Lipophilicity shift LogP differs from parent and N,N-dimethyl derivatives, potentially affecting partitioning and downstream biological readouts.
Limited head-to-head data Peer-reviewed direct comparisons are scarce; substitution decisions rely on structure-activity understanding rather than published interchangeability evidence.

3,3-Dimethylcyclohexanamine Hydrochloride Comparative Analysis


Lipophilicity vs. Cyclohexanamine

The 3,3-dimethyl substitution on the cyclohexane ring significantly increases the compound's lipophilicity. The computed LogP for the free base, 3,3-dimethylcyclohexanamine, is 2.61 . This is notably higher than the LogP of 1.35 for the unsubstituted parent compound, cyclohexanamine [1], indicating a greater preference for a non-polar environment. This difference can impact membrane permeability and distribution in biological systems.

Lipophilicity vs. Cyclohexanamine
Cross-study comparable
LogP 2.61 vs 1.35
Reported LogP increase may support lipophilicity tuning in research models.
Different computational models; context-dependent interpretation.
Lipophilicity Drug Discovery ADME Properties

Basicity Similarity to Cyclohexanamine

The basicity of the amine group, as measured by pKa, is a critical parameter for salt formation and reactivity. The predicted pKa for 3,3-dimethylcyclohexanamine is 10.65 . This is nearly identical to the experimental pKa of 10.64 reported for the parent compound, cyclohexanamine [1]. This similarity suggests that the gem-dimethyl substitution at the 3-position does not significantly alter the electron density on the primary amine nitrogen, and therefore does not meaningfully change the compound's inherent basic strength.

Basicity vs. Cyclohexanamine
Cross-study comparable
pKa 10.65 vs 10.64
Nearly identical pKa suggests predictable salt formation and acid-base behavior.
Predicted vs experimental pKa; supporting class-level similarity.
Basicity Acid-Base Chemistry Salt Formation

Lipophilicity vs. DMCH

The location of methyl substitution on the cyclohexylamine core has a notable impact on lipophilicity. The free base of the target compound, 3,3-dimethylcyclohexanamine, has a computed LogP of 2.61 . In contrast, its tertiary amine analog, N,N-dimethylcyclohexylamine (DMCH), which features the two methyl groups on the amine nitrogen, has a reported LogP of 2.31 . This difference demonstrates that C-methyl substitution (on the ring) results in higher computed lipophilicity compared to N-methyl substitution, a key differentiator for researchers selecting building blocks for tuning molecular properties.

Lipophilicity vs. DMCH
Data to verify
LogP 2.61 vs 2.31
C-methyl substitution yields higher reported LogP than N-methyl analog; may inform building block selection.
Computed data without peer-reviewed validation; source review recommended.
Lipophilicity Structure-Property Relationship Chemical Probes

Purity and Safety Classification

For procurement purposes, the compound is commercially available with a purity specification of ≥97% . According to the ECHA C&L Inventory, its notified classification includes Skin Irritant (Category 2, H315), Eye Irritant (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure (Category 3, H335) for respiratory irritation [1]. This safety profile is consistent with other amine hydrochloride salts but is a necessary consideration for laboratory handling and storage compared to less hazardous alternatives.

Purity & Safety Classification
Specification review
≥97% purity; H315, H319, H335
Defines quality acceptance criteria and laboratory handling protocols.
Vendor specification and EU CLP notification; verify lot-specific COA.
Quality Control Safety Procurement

Applications of 3,3-Dimethylcyclohexanamine Hydrochloride


Lipophilicity Tuning for Drug Discovery

This compound is best utilized when a medicinal chemistry program requires a primary amine building block with enhanced lipophilicity compared to simple cyclohexanamine. The gem-dimethyl substitution at the 3-position increases the computed LogP by over 1.2 units relative to the parent compound , a property that can be leveraged to improve a lead compound's membrane permeability or distribution profile. Its use as a pharmaceutical intermediate has been noted in the context of developing compounds for neurological targets .

Sterically Hindered Amine for Reactivity Control

The 3,3-dimethyl substitution introduces steric hindrance near the reactive amine center. This makes the compound a suitable candidate for synthetic applications where controlling the approach of electrophiles is necessary, such as in selective alkylations or as a precursor to sterically bulky ligands and catalysts . The rigid cyclohexane backbone and defined steric environment differentiate it from less hindered or more flexible amine building blocks.

Chiral Synthesis via Resolution

While the CAS 226549-07-1 refers to the racemic mixture, the molecule possesses a stereocenter at the 1-position of the cyclohexane ring. This provides a pathway to chiral chemistry. Its single-enantiomer forms (e.g., (R)- or (S)-3,3-dimethylcyclohexanamine) are commercially available and specifically valued as chiral building blocks for the preparation of enantiomerically pure pharmaceutical intermediates . This is a clear differentiator from achiral amine analogs.

Application
Selection Property
Validation Focus
Drug discovery lead optimization (lipophilicity tuning)
LogP modulation via gem-dimethyl substitution
Permeability and distribution assay endpoints
Controlled reactivity synthesis
Steric hindrance near primary amine
Reaction selectivity and yield optimization
Chiral intermediate synthesis
Single-enantiomer availability and resolution
Enantiomeric purity and chiral chromatography validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylcyclohexanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.